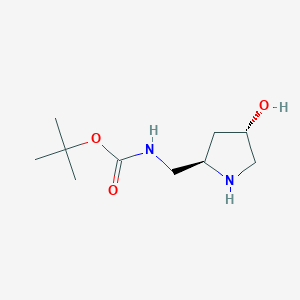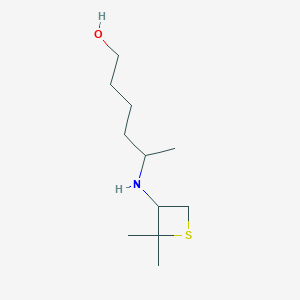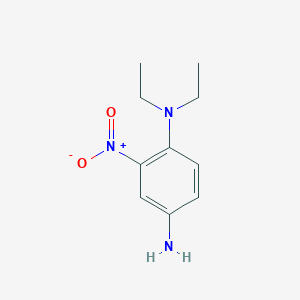
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C10H15N3O2 It is a derivative of benzene, featuring nitro and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-2-nitrobenzene-1,4-diamine typically involves the nitration of N1,N1-diethyl-1,4-phenylenediamine. The reaction is carried out by adding concentrated nitric acid to a solution of N1,N1-diethyl-1,4-phenylenediamine in acetic anhydride. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Reduction: The major product is N1,N1-Diethyl-1,4-phenylenediamine.
Substitution: Products vary depending on the substituent introduced, such as N1,N1-diethyl-4-alkylamino-2-nitrobenzene.
Scientific Research Applications
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is used in the production of polymers and other materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-2-nitrobenzene-1,4-diamine involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. The compound’s amine groups can also form covalent bonds with cellular macromolecules, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1,4-phenylenediamine: Similar structure but lacks the diethyl groups.
N1,N1-Dimethyl-4-nitrobenzene-1,2-diamine: Similar nitro and amine groups but with different alkyl substituents.
Uniqueness
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine is unique due to the presence of both diethyl and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-N,1-N-diethyl-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
SRGSWLWJNZMAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)

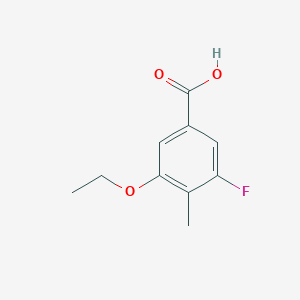
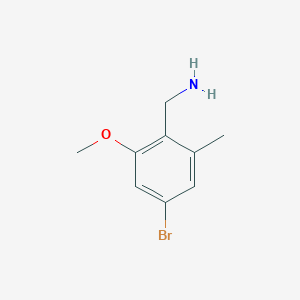
![6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
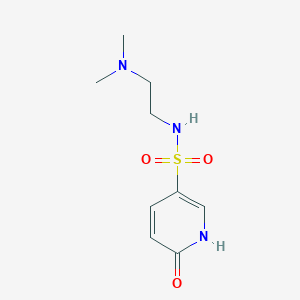
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
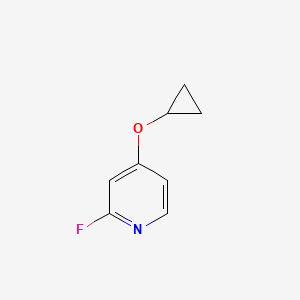
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
